molecular formula C12H12BrFO2 B11718960 1-(2-Bromo-4-fluorophenyl)cyclopentanecarboxylic Acid

1-(2-Bromo-4-fluorophenyl)cyclopentanecarboxylic Acid

Cat. No.: B11718960
M. Wt: 287.12 g/mol
InChI Key: IQBZUPQRJPXDFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-4-fluorophenyl)cyclopentanecarboxylic acid (CAS: 1898402-74-8) is a halogenated cyclopentanecarboxylic acid derivative characterized by a bromine atom at the 2-position and a fluorine atom at the 4-position on the phenyl ring. This substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound is synthesized via methods analogous to those described for related cyclopentanecarboxylic acids, such as the tert-butoxycarbonyl (Boc)-protected precursor route . Its structural rigidity and halogenated aromatic system enhance its utility in drug design, particularly in modulating target binding and metabolic stability.

Properties

Molecular Formula

C12H12BrFO2

Molecular Weight

287.12 g/mol

IUPAC Name

1-(2-bromo-4-fluorophenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H12BrFO2/c13-10-7-8(14)3-4-9(10)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16)

InChI Key

IQBZUPQRJPXDFS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=C(C=C(C=C2)F)Br)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopentanecarboxylic Acid typically involves the following steps:

    Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine atoms at the desired positions.

    Cyclopentanecarboxylation: The brominated and fluorinated phenyl compound is then subjected to a cyclopentanecarboxylation reaction to attach the cyclopentanecarboxylic acid group.

Chemical Reactions Analysis

1-(2-Bromo-4-fluorophenyl)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium iodide (NaI) and potassium fluoride (KF).

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent using palladium catalysts and boronic acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Bromo-4-fluorophenyl)cyclopentanecarboxylic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions involving halogenated aromatic compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-fluorophenyl)cyclopentanecarboxylic Acid involves its interaction with various molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. detailed studies on its exact mechanism of action are limited .

Comparison with Similar Compounds

Halogen Position and Electronic Effects

  • Target Compound: The 2-bromo-4-fluoro substitution creates a strong electron-withdrawing effect, increasing the acidity of the carboxylic acid group (predicted pKa ~3.5–4.0) compared to non-halogenated analogs.
  • 1-(3-Fluorophenyl)cyclopentanecarboxylic Acid (CAS: 214262-97-2): The single 3-fluoro substituent provides moderate electron withdrawal, resulting in a slightly higher pKa (~4.2–4.5). This compound is widely used in cyclopentanone derivative synthesis for bioactive molecules .
  • 1-(3,4-Difluorophenyl)cyclopentanecarboxylic Acid (CAS: 92902-95-9): The 3,4-difluoro configuration amplifies electron withdrawal, enhancing reactivity in nucleophilic substitution reactions compared to the mono-fluoro analog .

Bromine vs. Other Halogens

  • 1-(3-Bromophenyl)cyclopentanecarboxylic Acid (CAS: N/A): Bromine at the 3-position increases molecular weight (MW: 269.18) and lipophilicity (logP ~3.2) relative to the target compound (MW: 287.13, logP ~2.8). This affects membrane permeability in drug candidates .
  • 1-(4-Chlorophenyl)cyclobutanecarboxylic Acid (CAS: 50921-39-6): Chlorine’s smaller atomic radius reduces steric hindrance, favoring ring-planar conformations. The cyclobutane ring further restricts rotational freedom compared to cyclopentane .

Cyclic System Modifications

Cyclopentane vs. Cyclobutane and Cyclohexane

  • Cyclopentane Derivatives : The target compound’s cyclopentane ring balances conformational flexibility and steric bulk, enabling interactions with both flat and curved binding pockets.
  • Cyclobutane Analogs : E.g., 1-(2-Nitrophenyl)cyclopropanecarboxylic Acid (CAS: 422280-53-3): The smaller cyclopropane ring imposes significant strain, enhancing reactivity but reducing stability under acidic conditions .
  • Cyclohexane Derivatives : E.g., 1-(4-Chlorophenyl)cyclohexanecarbonitrile (CAS: N/A): The larger cyclohexane ring increases hydrophobicity (logP ~3.5), impacting solubility in aqueous systems .

Physicochemical Properties

Compound (CAS) Molecular Weight Melting Point (°C) logP Solubility (Water)
Target (1898402-74-8) 287.13 110–112* ~2.8 Low (<1 mg/mL)
1-(Trifluoromethyl)cyclopentanecarboxylic Acid (N/A) 182.14 37–38 ~1.9 Insoluble
1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarboxylic Acid (1917295-33-0) 238.24 N/A ~2.3 Moderate in DMSO
1-[(4-Bromophenyl)sulfonyl]cyclopentanecarboxylic Acid Methyl Ester (160790-07-8) 347.23 N/A ~3.5 Insoluble; log Kow = 4.1

*Predicted based on analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.